An In-Depth Technical Guide to 4-Chloro-2-(isobutyrylamino)benzoic acid: Properties, Safety, and Handling for the Research Scientist
An In-Depth Technical Guide to 4-Chloro-2-(isobutyrylamino)benzoic acid: Properties, Safety, and Handling for the Research Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-(isobutyrylamino)benzoic acid, a compound of interest in contemporary chemical research and pharmaceutical development. As a senior application scientist, the following sections are designed to offer not just a summary of data, but a synthesized understanding of the molecule's characteristics, potential hazards, and best practices for its handling and use in a laboratory setting. The information presented herein is a consolidation of data from structurally related compounds and general chemical principles, intended to provide a robust safety and handling framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Chemical Identity and Physicochemical Properties
4-Chloro-2-(isobutyrylamino)benzoic acid, with the CAS Number 405904-57-6, is a derivative of 4-amino-2-chlorobenzoic acid.[1] Its structure incorporates a chlorinated benzoic acid backbone with an isobutyrylamide functional group at the 2-position. This unique combination of functional groups dictates its chemical reactivity and physical properties.
Table 1: Estimated and Known Physicochemical Properties
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₂ClNO₃ | Calculated |
| Molecular Weight | 241.67 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from related benzoic acid derivatives |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, likely above 150°C. | Based on the melting point of 4-chlorobenzoic acid (241.5 °C) and the general properties of aromatic amides.[2] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as DMSO and methanol. | Based on the properties of similar aromatic carboxylic acids and amides.[3] |
| pKa | The carboxylic acid group will have an acidic pKa, likely in the range of 3-5. | Inferred from the pKa of benzoic acid and its derivatives. |
Hazard Identification and Toxicological Profile
A comprehensive toxicological profile for 4-Chloro-2-(isobutyrylamino)benzoic acid has not been established. Therefore, a conservative approach to hazard assessment is warranted, based on the known toxicities of its structural components: chlorinated benzoic acids and N-acylated anilines.
The parent molecule, 4-amino-2-chlorobenzoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[1] The GHS classification for the closely related 4-chlorobenzoic acid includes warnings for being harmful if swallowed.[4]
Subchronic oral intake of 4-chlorobenzoic acid has been shown to have a predominant effect on the hepatorenal system in animal studies.[1] Anilines, the parent compounds of the amino-benzoic acid core, are known to be well-absorbed through oral, dermal, and inhalation routes.[5] The primary toxic effect of aniline is methemoglobinemia, and repeated exposure can lead to effects on the spleen, bone marrow, liver, and kidneys.[5][6] The N-acetylation of anilines is a detoxification pathway, while N-hydroxylation can lead to toxic metabolites.[5]
The isobutyryl group is not expected to confer unusual toxicity, though some isobutyronitrile derivatives can be hazardous.[7] Given the data on related compounds, 4-Chloro-2-(isobutyrylamino)benzoic acid should be handled as a substance that is potentially:
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Harmful if swallowed.
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A skin and eye irritant.
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A respiratory tract irritant.
-
Potentially toxic to the liver and kidneys with prolonged or repeated exposure.
Safe Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, stringent safety protocols must be followed when handling 4-Chloro-2-(isobutyrylamino)benzoic acid.
-
Engineering Controls : Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.
-
Skin Protection : Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
-
General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Seek immediate medical attention.[9]
Storage and Disposal
-
Storage : Store 4-Chloro-2-(isobutyrylamino)benzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.
Experimental Protocols
Synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid
The synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid can be achieved via the acylation of 4-amino-2-chlorobenzoic acid with isobutyryl chloride or isobutyric anhydride. The following is a general procedure that can be optimized.
Materials:
-
4-amino-2-chlorobenzoic acid
-
Isobutyryl chloride or isobutyric anhydride
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chlorobenzoic acid in the anhydrous solvent.
-
Add the base to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add isobutyryl chloride or isobutyric anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or a dilute acid solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Determination of Aqueous Solubility
A reliable method for determining the aqueous solubility of a compound is the shake-flask method.
Materials:
-
4-Chloro-2-(isobutyrylamino)benzoic acid
-
Distilled or deionized water
-
Buffer solutions of various pH values
-
Scintillation vials
-
Orbital shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a known volume of water or buffer in a scintillation vial.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours).
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent if necessary.
-
Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
Conclusion
References
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Health Canada. (n.d.). Aniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
- National Research Council (US) Committee on Toxicology. (2002). Aniline Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2.
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KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]
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Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement. Retrieved from [Link]
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Khan, M. R., & Ansar, S. (2016). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Toxicology international, 23(1), 1–7. [Link]
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet for a related toxic solid.
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ResearchGate. (2025, August 7). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-chloro- (CAS 74-11-3). Retrieved from [Link]
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Held, C., Verevkin, S. P., & Sadowski, G. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of pharmaceutical sciences, 105(3), 1149–1160. [Link]
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National Center for Biotechnology Information. (n.d.). 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Chlorobenzoic acid.
- Google Patents. (n.d.). CN111039796A - Novel synthesis method of 4' -chloro-2-aminobiphenyl.
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National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoic Acid. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
- Carl Roth. (n.d.). Safety Data Sheet: Isobutyric acid.
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New Jersey Department of Health. (1998, November). HAZARD SUMMARY: AZODIISOBUTYRONITRILE. Retrieved from [Link]
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